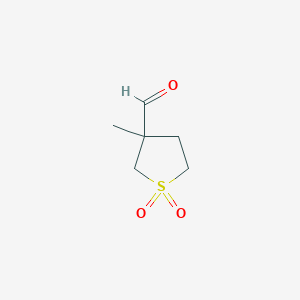

(1R,2S)-2-Azidocyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

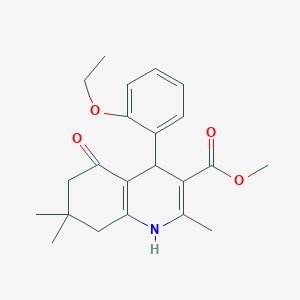

“(1R,2S)-2-Azidocyclopentan-1-amine” is a cyclic compound with an azide functional group and an amine functional group. The “1R,2S” notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopentane ring, followed by the introduction of the azide and amine functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Azidocyclopentan-1-amine” would be determined by the arrangement of its atoms and the configuration of its chiral centers. Techniques like X-ray diffraction could be used to determine the absolute configuration .Chemical Reactions Analysis

The azide group is known to be reactive and can undergo various reactions such as reduction to an amine or the Staudinger reaction. The amine group can also participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-2-Azidocyclopentan-1-amine” would depend on factors like its molecular structure and the functional groups present. For instance, the presence of an amine could make the compound a base, and the azide group could make it potentially explosive .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Development of Bicyclo[1.1.1]pentan-1-amine Derivatives : The synthesis of bicyclo[1.1.1]pentan-1-amine, closely related to "(1R,2S)-2-Azidocyclopentan-1-amine," demonstrates the compound's role as a unique moiety in medicinal chemistry. A scalable and flexible route is achieved via the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, highlighting the compound's synthetic versatility and potential in drug discovery (Goh et al., 2014).

Strain-Release Heteroatom Functionalization : This approach leverages the strain in cyclopentane derivatives for the functionalization of amines, illustrating the compound's utility in installing small, strained ring systems into molecules. Such transformations are critical for accessing new chemical spaces in drug development, showcasing the importance of "(1R,2S)-2-Azidocyclopentan-1-amine" related structures (Lopchuk et al., 2017).

Applications in Medicinal Chemistry and Drug Design

Nonpeptide Antagonist Development : Research into the development of nonpeptide antagonists for receptors demonstrates the relevance of structurally similar compounds to "(1R,2S)-2-Azidocyclopentan-1-amine" in therapeutic applications. These compounds serve as powerful tools for investigating physiological properties and potential roles in diseases, underscoring their value in medicinal chemistry (Snider et al., 1991).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry : The characterization of primary amine end-functionalized polymers synthesized via living anionic polymerization techniques elucidates the compound's applicability in material science. This research highlights the potential of azide-functionalized amines in the development of novel materials with specific end functionalities (Ji et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2S)-2-azidocyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOCVBHEZOMAKH-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N=[N+]=[N-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N=[N+]=[N-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)

![Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate](/img/structure/B2872306.png)